4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine
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Overview
Description
The compound “4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine” appears to be a complex organic molecule. It contains several functional groups including a pyridine ring, a sulfonyl group, and a hydrazino group. These functional groups suggest that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, or coupling reactions.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the pyridine ring might participate in electrophilic substitution reactions, while the sulfonyl group could be involved in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, polarity, and the functional groups present. These properties could include things like melting point, boiling point, solubility, and stability.Scientific Research Applications
Stereochemistry and Asymmetric Sulfoxide Formation
Research into the stereochemistry of sulfoxides derived from pyridine compounds has shed light on the intricate role of asymmetric sulfur atoms. For instance, studies on ligands like 4-methylthio-6-phenyl-2,2'-bipyridine and their sulfoxide and sulfone derivatives highlight the significance of stereochemistry controlled by asymmetric sulfur atoms. These compounds exhibit unique crystal structures and show potential in electroluminescent properties, although not suitable for LECs due to weak emission in solution (Bouamaied et al., 2012).
Synthesis and Complexation with Metal Ions
The synthesis and complexation of tosylated 4-aminopyridine with nickel (II) and iron (II) ions demonstrate the relevance of sulfonylated compounds in medicine and chemistry. The study indicates these complexes could enhance biological and catalytic potentials, offering insights into pharmaceutical and chemical industry applications (Orie et al., 2021).
Aminolysis and Aryl Hydroxylation Reactions
Investigations into the aminolysis of p-nitrophenyl acetate by aminopyridines in various solvents have unveiled mechanisms of amide formation and catalysis. These findings are pivotal for understanding reaction mechanisms in both aqueous and aprotic solvents (Deady & Finlayson, 1980).
Photoluminescent and Electrochemical Properties
The synthesis and characterization of polypyridine ruthenium(II) complexes containing different monodentate ligands have been explored for their photoluminescent and electrochemical properties. This research provides valuable insights into the photochemical and thermal synthesis of such complexes, potentially contributing to advancements in photoluminescent materials (Bonnet et al., 2003).
Catalytic Regioselectivity and Sulfonation
A breakthrough in catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes has been reported, showcasing a novel approach to achieving atypical regioselectivity in chelation-assisted cyclometalation. This development opens new pathways for selective sulfonation reactions (Saidi et al., 2011).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound.
Future Directions
Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential uses, or exploring its mechanism of action if it has bioactive properties.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
1-methyl-1-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-9-11-17(12-10-14)26(24,25)19-15(2)13-18(22-20(19)23(3)21)16-7-5-4-6-8-16/h4-13H,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOUFAEYOWCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)N(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine |
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